Trifluoperazine N1,N4-Dioxide
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Overview
Description
Chemical Reactions Analysis
Trifluoperazine N1,N4-Dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield higher oxidation state products.
Reduction: It can be reduced back to its parent compound, trifluoperazine, using reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trifluoperazine N1,N4-Dioxide has several scientific research applications:
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of Trifluoperazine N1,N4-Dioxide involves its interaction with specific molecular targets and pathways. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action leads to the depression of hypothalamic and hypophyseal hormone release and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Trifluoperazine N1,N4-Dioxide can be compared with other similar compounds, such as:
Trifluoperazine: The parent compound, used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar uses but different side effect profiles.
Fluphenazine: A phenothiazine derivative with a longer duration of action compared to trifluoperazine.
Properties
Molecular Formula |
C21H24F3N3O2S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C21H24F3N3O2S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)30-20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
InChI Key |
ZYMPCIADUGWNLP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |
Origin of Product |
United States |
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